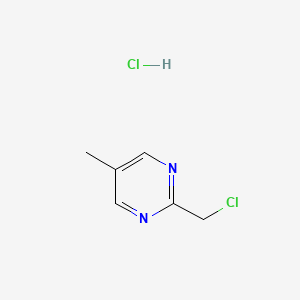

2-(Chloromethyl)-5-methylpyrimidine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-methylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCRCIHHNQXFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721001 | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384430-75-4 | |

| Record name | Pyrimidine, 2-(chloromethyl)-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methylpyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract: this compound is a pivotal intermediate in synthetic organic chemistry, particularly valued within the pharmaceutical industry for the synthesis of diverse active pharmaceutical ingredients (APIs). A profound comprehension of its physicochemical properties is essential for the optimization of reaction conditions, assurance of product purity, and the development of stable, effective drug formulations. This guide offers a comprehensive exploration of the key physicochemical characteristics of this compound, substantiated by established experimental methodologies and pertinent theoretical frameworks, to empower researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the parent compound, 2-(chloromethyl)-5-methylpyrimidine. The molecular architecture, featuring a pyrimidine ring, a reactive chloromethyl group, and a methyl substituent, confers a distinct combination of reactivity and structural attributes. The formation of the hydrochloride salt significantly enhances the compound's stability and its solubility in aqueous media, a property that is highly advantageous for a variety of synthetic transformations.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₆H₈Cl₂N₂ |

| Molecular Weight | 191.05 g/mol |

| CAS Number | 133633-28-8 |

A 2D chemical structure diagram would be inserted here in a full report to visually represent the molecule.

Spectroscopic and Physical Properties

A thorough characterization of this compound relies on a combination of spectroscopic and physical property measurements. These data are crucial for confirming the identity, purity, and behavior of the compound in various environments.

Spectroscopic Analysis

Spectroscopic techniques provide a detailed fingerprint of the molecule's structure and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum will display characteristic peaks for the chloromethyl protons (CH₂Cl), the methyl protons (CH₃), and the pyrimidine ring protons. The ¹³C NMR provides complementary information on the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational frequencies of the functional groups. Key absorptions would include C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl stretching band. The presence of the hydrochloride salt would also introduce a broad N-H⁺ stretching band.

Physical State and Thermal Properties

These properties are critical for handling, storage, and process development.

-

Appearance: The compound is typically a white to off-white crystalline solid.

-

Melting Point: The melting point is a sharp indicator of purity. The reported melting point for this compound generally falls within the range of 160-165 °C .

-

Solubility: The solubility profile dictates the choice of solvents for reactions, purification, and formulation. As a hydrochloride salt, it exhibits good solubility in water and polar protic solvents like methanol. It is generally less soluble in less polar organic solvents.

Table 2: Summary of Key Physicochemical Data

| Property | Typical Value/Observation | Significance in Drug Development |

| Appearance | White to off-white crystalline solid | Important for quality control and formulation |

| Melting Point | 160-165 °C | Indicator of purity and thermal stability |

| Solubility | Soluble in water and methanol | Crucial for reaction solvent selection and bioavailability |

| pKa | Estimated range: 2-4 | Influences ionization state, solubility, and receptor binding |

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Step-by-Step Methodology:

-

Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is utilized.

-

Heating Protocol: The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as specific interactions like hydrogen bonding, determine the extent of dissolution. The hydrochloride salt form increases the polarity of the molecule, enhancing its solubility in polar solvents.

Step-by-Step Methodology (Qualitative):

-

Setup: A series of test tubes, each containing a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone), is prepared.

-

Sample Addition: A small, pre-weighed amount of the compound (e.g., 10 mg) is added to each test tube.

-

Solvent Addition & Agitation: The solvent is added incrementally (e.g., in 0.1 mL portions) to each tube, with vigorous vortexing or shaking after each addition.

-

Observation: The solubility is classified based on the volume of solvent required to completely dissolve the solid at a given temperature (e.g., "soluble," "sparingly soluble," "insoluble").

Reactivity and Stability Profile

Chemical Reactivity

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions . This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of various functional groups by reaction with nucleophiles such as amines, thiols, and alcohols.

Caption: Generalized pathway for nucleophilic substitution.

Stability and Storage

While the hydrochloride salt enhances overall stability, the compound is susceptible to degradation, primarily through hydrolysis of the chloromethyl group, especially in the presence of moisture. Therefore, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and preserve its purity over time.

Conclusion

The physicochemical properties of this compound—from its melting point and solubility to its spectroscopic signature and chemical reactivity—are integral to its successful application in research and development. A comprehensive understanding and accurate measurement of these parameters, as outlined in this guide, are essential for ensuring the reproducibility of synthetic procedures, the purity of final products, and the development of robust pharmaceutical formulations. This knowledge empowers scientists to leverage the full potential of this versatile chemical intermediate.

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride, a crucial building block in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-(Hydroxymethyl)-5-methylpyrimidine, followed by a chlorination reaction to yield the final product.

Introduction: The Significance of this compound

This compound serves as a vital intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous therapeutic agents, and the reactive chloromethyl group allows for facile introduction of the pyrimidine moiety into larger, more complex structures. The hydrochloride salt form enhances the compound's stability and handling properties. Given its importance, a reliable and scalable synthesis is of paramount interest to the drug development community.

Proposed Synthesis Pathway

The most effective and commonly employed synthesis route is a two-step process. The initial and pivotal step is the creation of the intermediate, 2-(Hydroxymethyl)-5-methylpyrimidine. This is subsequently converted to the desired product through a chlorination reaction, which is then isolated as its hydrochloride salt.[1]

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of 2-(Hydroxymethyl)-5-methylpyrimidine

The synthesis of the key intermediate, 2-(Hydroxymethyl)-5-methylpyrimidine, is achieved through the reduction of a suitable precursor, such as a 5-methylpyrimidine-2-carboxylic acid ester. This transformation is a well-established method for producing hydroxymethyl-substituted heterocycles.[1]

Experimental Protocol: Reduction of Ethyl 5-methylpyrimidine-2-carboxylate

Materials and Reagents

| Material | Formula |

| Ethyl 5-methylpyrimidine-2-carboxylate | C8H10N2O2 |

| Lithium chloride | LiCl |

| Sodium borohydride | NaBH4 |

| Tetrahydrofuran (THF), anhydrous | C4H8O |

| Ethanol, absolute | C2H5OH |

| Diethyl ether, anhydrous | (C2H5)2O |

| Saturated aqueous ammonium chloride | NH4Cl |

| Anhydrous magnesium sulfate | MgSO4 |

Procedure

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 5-methylpyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.

-

Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)-5-methylpyrimidine.

-

The crude product can be purified by column chromatography on silica gel.

Expected Quantitative Data

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (NMR) | >95% |

digraph "Step1_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [color="#4285F4", penwidth=2];

"Start" [label="Dissolve Ester and LiCl\nin THF/Ethanol"];

"Cool" [label="Cool to 0°C"];

"Add_NaBH4" [label="Add NaBH₄ portion-wise"];

"Reflux" [label="Reflux for 4-6 hours"];

"Quench" [label="Quench with NH₄Cl (aq)"];

"Extract" [label="Extract with Diethyl Ether"];

"Dry_Concentrate" [label="Dry and Concentrate"];

"Purify" [label="Purify by Column Chromatography", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Cool";

"Cool" -> "Add_NaBH4";

"Add_NaBH4" -> "Reflux";

"Reflux" -> "Quench";

"Quench" -> "Extract";

"Extract" -> "Dry_Concentrate";

"Dry_Concentrate" -> "Purify";

}

### Step 2: Synthesis of this compound

The final step involves the chlorination of the 2-(hydroxymethyl)-5-methylpyrimidine intermediate. Thionyl chloride is a common and effective reagent forthis transformation, converting the hydroxyl group to a chloro group and simultaneously forming the hydrochloride salt of the pyrimidine ring.

#### Experimental Protocol: Chlorination with Thionyl Chloride

**Materials and Reagents**

| Material | Formula |

| ------------------------------------ | --------- |

| 2-(Hydroxymethyl)-5-methylpyrimidine | C6H8N2O |

| Thionyl chloride | SOCl2 |

| Toluene, anhydrous | C7H8 |

| Diethyl ether, anhydrous | (C2H5)2O |

**Procedure**

1. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.

2. Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.

3. In the dropping funnel, prepare a solution of 2-(hydroxymethyl)-5-methylpyrimidine (1.0 eq) in anhydrous toluene.

4. Add the solution of the alcohol dropwise to the stirred thionyl chloride solution at room temperature. An exotherm may be observed.

5. After the addition is complete, stir the reaction mixture at room temperature for2-4 hours, or until the reaction is complete as monitored by TLC.

6. Upon completion, the product may precipitate from the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.

7. Filter the solid product under a stream of nitrogen.

8. Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

9. Dry the product under vacuum to obtain this compound as a solid.

**Expected Quantitative Data**

| Parameter | Expected Value |

| -------------- | -------------- |

| Yield | 85-95% |

| Purity (HPLC) | >98% |

```dot

digraph "Step2_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [color="#4285F4", penwidth=2];

"Start" [label="Prepare SOCl₂ in Toluene"];

"Add_Alcohol" [label="Add Alcohol Solution Dropwise"];

"Stir" [label="Stir at Room Temperature for 2-4 hours"];

"Precipitate" [label="Induce Precipitation"];

"Filter" [label="Filter the Solid Product"];

"Wash" [label="Wash with Cold Diethyl Ether"];

"Dry" [label="Dry Under Vacuum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Add_Alcohol";

"Add_Alcohol" -> "Stir";

"Stir" -> "Precipitate";

"Precipitate" -> "Filter";

"Filter" -> "Wash";

"Wash" -> "Dry";

}

Caption: Experimental workflow for Step 2.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

[1]* Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care in a dry environment.

-

The use of anhydrous solvents is crucial for the success of these reactions. Ensure that all glassware is thoroughly dried before use.

Alternative Synthetic Routes

While the presented two-step synthesis is highly effective, other potential pathways exist. These include:

-

Radical Chlorination of 2,5-dimethylpyrimidine: This approach would involve the selective chlorination of one of the methyl groups. However, controlling the selectivity of radical reactions can be challenging and may lead to a mixture of products.

-

Synthesis from 2-amino-5-methylpyrimidine: This route would involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chloromethyl group. This multi-step process may be lower yielding and require more stringent reaction conditions.

A comparative analysis of these routes suggests that the reduction-chlorination sequence offers the most direct and high-yielding approach to the target molecule.

Conclusion

This technical guide outlines a reliable and well-documented synthesis pathway for this compound. The two-step process, involving the reduction of a pyrimidine-2-carboxylate ester followed by chlorination with thionyl chloride, provides a high-yielding and scalable route to this important pharmaceutical intermediate. The detailed experimental protocols and safety considerations provided herein should enable researchers and drug development professionals to successfully synthesize this key building block for their research endeavors.

References

1H NMR and spectroscopic data for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₆H₇ClN₂·HCl), a key intermediate in pharmaceutical synthesis. The primary focus is on the elucidation of its structure using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supported by Carbon-13 NMR (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying scientific principles and experimental methodologies required for robust chemical characterization.

Introduction: The Role of this compound in Synthesis

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrimidine core, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate structural confirmation and purity assessment are paramount before its use in multi-step synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization process, providing unambiguous evidence of molecular structure and integrity. This guide details the application and interpretation of these techniques for the title compound.

Molecular Structure and Proton Assignment

To facilitate a clear discussion of the NMR data, the protons within the this compound structure are systematically numbered. The pyrimidine ring protons at positions 4 and 6 are distinct, as are the protons of the methyl and chloromethyl substituents.

Caption: Molecular structure of 2-(Chloromethyl)-5-methylpyrimidine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum of this compound provides distinct signals for each type of proton, and their chemical shifts, integration, and multiplicity offer definitive structural proof.

Experimental Protocol: ¹H NMR Acquisition

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and appropriate acquisition parameters.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing ¹H NMR data.

Detailed Steps:

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[1] DMSO-d₆ is often chosen for hydrochloride salts due to its high polarity and ability to dissolve them effectively.

-

Data Acquisition : Utilize a spectrometer with a field strength of 300 MHz or higher.[1] A standard one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for this compound in DMSO-d₆. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms of the pyrimidine ring and the chlorine atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-6 | ~8.9 - 9.1 | Singlet (s) | 2H |

| -CH₂- | ~4.8 - 5.0 | Singlet (s) | 2H |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |

| N-H (HCl) | Broad, variable | Singlet (br s) | 1H |

Causality Behind Peak Assignments:

-

Pyrimidine Protons (H-4, H-6, ~8.9 - 9.1 ppm) : These two protons are chemically equivalent due to the substitution pattern. They appear as a single singlet far downfield. This significant deshielding is a direct result of the potent electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring, which is further amplified by protonation in the hydrochloride salt form.

-

Methylene Protons (-CH₂-, ~4.8 - 5.0 ppm) : The protons of the chloromethyl group resonate as a sharp singlet. Their downfield shift is caused by the combined inductive effects of the electronegative chlorine atom and the electron-deficient pyrimidine ring to which they are attached. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-CH₃, ~2.4 - 2.6 ppm) : The methyl group protons appear as a singlet in the upfield region of the spectrum. The methyl group is attached to an sp²-hybridized carbon of the pyrimidine ring, which accounts for its chemical shift being slightly downfield compared to a typical alkyl methyl group.

-

N-H Proton (Broad, variable) : The proton from the hydrochloride salt associated with one of the ring nitrogens typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and the amount of residual water in the solvent, due to rapid chemical exchange.

Supporting Spectroscopic Data

While ¹H NMR is highly informative, a combination of spectroscopic techniques provides a self-validating system for structural confirmation.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (C-CH₂Cl) | ~165 - 168 |

| C-4, C-6 | ~158 - 160 |

| C-5 (C-CH₃) | ~130 - 135 |

| -CH₂Cl | ~45 - 48 |

| -CH₃ | ~16 - 18 |

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio, confirming the molecular weight and elemental composition.

-

Expected Molecular Ion : For the free base, C₆H₇ClN₂, the expected monoisotopic mass is approximately 142.03 g/mol .[2]

-

Isotopic Pattern : A key validation feature is the presence of a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak (M+), which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[1]

-

Fragmentation : Common fragmentation patterns would likely involve the loss of the chloromethyl group (-CH₂Cl) or a chlorine radical (·Cl), providing further structural evidence.[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

-

Experimental Protocol : A spectrum can be acquired by placing the solid sample directly on an Attenuated Total Reflectance (ATR) crystal or by preparing a KBr pellet.[1] The spectrum is typically collected from 4000-400 cm⁻¹.[1]

-

Expected Vibrational Modes :

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching from the pyrimidine ring.

-

~2950-2850 cm⁻¹ : Aliphatic C-H stretching from the methyl and methylene groups.

-

~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

-

~800-600 cm⁻¹ : C-Cl stretching vibration.

-

Application in Synthesis: A Conceptual Workflow

The reactivity of the chloromethyl group makes this compound an excellent electrophile for nucleophilic substitution reactions, a common strategy for elaborating the core structure.

Caption: Representative synthetic use in a nucleophilic substitution reaction.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of modern spectroscopic methods. ¹H NMR provides the most detailed information, with the chemical shifts and multiplicities of the pyrimidine, methylene, and methyl protons aligning perfectly with the proposed structure. This data, corroborated by ¹³C NMR, Mass Spectrometry (confirming molecular weight and the presence of chlorine), and IR spectroscopy (confirming functional groups), provides a robust and trustworthy characterization. This comprehensive spectroscopic profile is essential for any researcher utilizing this important synthetic intermediate, ensuring the integrity of starting materials and the success of subsequent chemical transformations.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Chloromethyl)pyrimidine Derivatives

Introduction: The Strategic Importance of the Pyrimidine Scaffold

For researchers, scientists, and professionals vested in the intricate process of drug development, the pyrimidine nucleus represents a "privileged structure".[1] This aromatic heterocyclic compound is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The inherent ability of the pyrimidine scaffold to mimic the purine core of ATP allows for the rational design of competitive enzyme inhibitors, particularly for kinases.[1]

Among the myriad of functionalized pyrimidines, 2-(chloromethyl)pyrimidine and its derivatives serve as pivotal intermediates.[4][5] The presence of a reactive chloromethyl group at the 2-position of the pyrimidine ring makes it a versatile building block, enabling the facile introduction of diverse functional moieties through nucleophilic substitution reactions.[1][2] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and reactivity of 2-(chloromethyl)pyrimidine derivatives, with a particular focus on their application in the synthesis of bioactive molecules.

Molecular Structure and Physicochemical Properties

2-(chloromethyl)pyrimidine hydrochloride is a crystalline solid, appearing white to yellow or pale brown.[5][6] Its structure is characterized by a pyrimidine ring substituted with a chloromethyl group at the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of the chloromethyl group, enhancing the electrophilicity of the methylene carbon.[5][7]

Core Compound and Selected Derivatives: A Comparative Overview

The physicochemical properties of 2-(chloromethyl)pyrimidine and its derivatives are critical for their handling, reactivity, and biological activity. The following tables summarize key data for the parent compound, its hydrochloride salt, and a related derivative.[4]

| Property | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |

| CAS Number | 54198-88-8 | 936643-80-0[4][6] |

| Molecular Formula | C₅H₅ClN₂[4] | C₅H₅ClN₂ · HCl[4][6] |

| Molecular Weight | 128.56 g/mol [4] | 165.02 g/mol [4][6] |

| Appearance | Brown liquid[4] | Crystalline solid[4][6] |

| Melting Point | Not available | 138-140 °C[1][4] |

| Boiling Point | 101-103 °C at 26 Torr[4] | Not available |

| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[4][8] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[4] | -20°C[4][6] |

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | 37-42 |

Spectroscopic Analysis: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-(chloromethyl)pyrimidine derivatives.[4] While comprehensive data for the hydrochloride salt is not always readily available, a combination of techniques provides a detailed molecular picture.[1][9]

| Technique | 2-(Chloromethyl)pyrimidine Hydrochloride |

| ¹H NMR | The proton NMR spectrum is characterized by signals for the pyrimidine ring protons and the methylene protons of the chloromethyl group.[10] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom leads to downfield chemical shifts.[10] In DMSO-d₆, the H-4 and H-6 protons appear around δ 9.0 ppm (doublet), the H-5 proton at approximately δ 7.8 ppm (triplet), and the -CH₂- protons as a singlet around δ 4.8 ppm.[10] |

| ¹³C NMR | The chemical shifts in the carbon NMR spectrum are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the attached chlorine atom.[10] |

| IR Spectroscopy | Expected to show characteristic vibrational frequencies for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.[9] |

| Mass Spectrometry | The mass spectrum of the free base would exhibit a molecular ion peak.[1] Fragmentation patterns would likely involve the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.[1][9] The presence of chlorine isotopes (³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[10] |

| UV-Vis (λmax) | 206, 248 nm[4][8] |

Synthesis of 2-(Chloromethyl)pyrimidine Derivatives: Strategic Pathways

The synthesis of 2-(chloromethyl)pyrimidine hydrochloride is a key step for its use as a versatile intermediate. While direct, detailed protocols are not extensively published, plausible synthetic routes can be inferred from the synthesis of analogous compounds like 2-(chloromethyl)pyridine hydrochloride.[11]

Two primary synthetic pathways are generally considered:

-

Radical Chlorination of 2-Methylpyrimidine: This route involves the direct chlorination of the methyl group of 2-methylpyrimidine.[11]

-

Chlorination of 2-(Hydroxymethyl)pyrimidine: This pathway involves the conversion of a hydroxyl group to a chloride.[6]

Caption: Proposed synthetic pathways to 2-(Chloromethyl)pyrimidine hydrochloride.[11]

Experimental Protocol: General Procedure for Chlorination of 2-Methylpyrimidine

This protocol is based on established methods for the chlorination of similar heterocyclic compounds.[4]

-

Reaction Setup: Dissolve 2-methylpyrimidine in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[4]

-

Reagent Addition: Add a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), along with a radical initiator like benzoyl peroxide or AIBN.[4]

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize any acid by washing with an aqueous solution of sodium bicarbonate, followed by a brine wash.[4]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[4]

-

Purification: The crude 2-(chloromethyl)pyrimidine can be purified by vacuum distillation.[4]

Reactivity Profile: The Hub of Synthetic Utility

The primary reactivity of 2-(chloromethyl)pyrimidine and its hydrochloride salt is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[5] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.[5] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7]

Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine.[5]

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for reacting 2-(chloromethyl)pyrimidine with various nucleophiles.[4]

-

Reaction Setup: Dissolve the 2-(chloromethyl)pyrimidine substrate in a polar aprotic solvent like acetonitrile, DMF, or DMSO.[4]

-

Reagent Addition: Add the desired nucleophile (e.g., amines, alcohols, thiols) and a non-nucleophilic base such as potassium carbonate or triethylamine, if necessary, to neutralize the HCl generated.[4]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up: After completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel.[4]

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The pyrimidine scaffold is a key component in a multitude of compounds with significant biological activity.[5] 2-(chloromethyl)pyrimidine hydrochloride is a crucial starting material for the synthesis of various therapeutic agents, most notably kinase inhibitors.[5][6]

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site.[5] The reactive chloromethyl group of 2-(chloromethyl)pyrimidine hydrochloride allows for the facile introduction of various side chains, which can be tailored to interact with the active site of specific kinases, thereby modulating their activity.[6] This is a valuable strategy in structure-activity relationship (SAR) studies.[5]

Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors.[5]

Antimicrobial and Anticancer Activity

Derivatives synthesized from 2-(chloromethyl)pyrimidine hydrochloride have demonstrated significant potential as antimicrobial and anticancer agents.[2] The anticancer properties of many pyrimidine derivatives are linked to their role as antimetabolites, interfering with nucleic acid synthesis, which is particularly detrimental to rapidly proliferating cancer cells.[4] Furthermore, certain pyrimidine derivatives act as inhibitors of protein kinases that are often overactive in cancer cells, thereby halting uncontrolled tumor growth.[4]

Conclusion

2-(chloromethyl)pyrimidine and its derivatives are undeniably valuable and highly reactive intermediates in organic synthesis and medicinal chemistry. Their molecular structure, characterized by a reactive chloromethyl group attached to an electron-deficient pyrimidine ring, dictates their primary reactivity through nucleophilic substitution. This predictable reactivity, coupled with the biological significance of the pyrimidine scaffold, makes these compounds essential building blocks for the synthesis of a wide variety of substituted pyrimidines. The continued exploration of the chemistry of 2-(chloromethyl)pyrimidine derivatives holds significant promise for the discovery and development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Synthetic Cornerstone: A Technical Guide to 2-(Chloromethyl)pyrimidine Hydrochloride (CAS 936643-80-0) for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a core component in a multitude of biologically active compounds and FDA-approved drugs.[1] The strategic introduction and modification of this heterocycle are pivotal in the design of novel therapeutics. 2-(Chloromethyl)pyrimidine hydrochloride (CAS No. 936643-80-0) has emerged as a critical and versatile synthetic intermediate, providing a reactive handle for the elaboration of the pyrimidine core. Its utility lies in the bifunctional nature of the molecule: a pyrimidine ring, which is a key structural motif in many bioactive molecules, and a reactive chloromethyl group, which allows for facile derivatization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-(chloromethyl)pyrimidine hydrochloride in the context of modern drug discovery, with a focus on its role in the development of kinase inhibitors and P2X7 receptor antagonists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(chloromethyl)pyrimidine hydrochloride is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 936643-80-0 | [2] |

| Molecular Formula | C₅H₅ClN₂ · HCl | [2] |

| Molecular Weight | 165.02 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Detailed Protocol

The synthesis of 2-(chloromethyl)pyrimidine hydrochloride is typically achieved through the chlorination of its precursor, 2-(hydroxymethyl)pyrimidine. The following two-step protocol is a reliable method for its preparation in a laboratory setting.[3]

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

The initial step involves the reduction of a commercially available pyrimidine-2-carboxylic acid ester to the corresponding alcohol.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrimidine-2-carboxylic acid ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.

Step 2: Chlorination of 2-(Hydroxymethyl)pyrimidine

The final step is the chlorination of the alcohol to the desired 2-(chloromethyl)pyrimidine hydrochloride using thionyl chloride.[3][4]

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.

-

Add 2-(hydroxymethyl)pyrimidine (1.0 eq) to the toluene.

-

Slowly add thionyl chloride (1.1-1.2 eq) to the stirred suspension.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Filter the solid product under a stream of nitrogen.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.

Caption: Synthetic workflow for 2-(chloromethyl)pyrimidine hydrochloride.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-(chloromethyl)pyrimidine hydrochloride stems from the high reactivity of the chloromethyl group towards nucleophilic substitution, typically via an SN2 mechanism. This allows for the facile introduction of a wide variety of functional groups at the 2-position of the pyrimidine ring, making it a valuable building block for generating compound libraries for high-throughput screening.[1]

Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind in the enzyme's active site. 2-(Chloromethyl)pyrimidine hydrochloride serves as a key starting material for the synthesis of various substituted pyrimidines that have been investigated as potent kinase inhibitors.[1]

General Experimental Protocol for N-Alkylation of Anilines:

-

To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

Caption: General workflow for synthesizing kinase inhibitor candidates.

Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. Antagonists of the P2X7 receptor are being investigated for the treatment of a range of inflammatory conditions, neurodegenerative diseases, and chronic pain. A patent for novel heterocyclic P2X7 antagonists explicitly discloses the use of 2-(chloromethyl)pyrimidine hydrochloride (CAS 936643-80-0) in the synthesis of these compounds.

Mechanism of Action and Signaling Pathways

The therapeutic potential of compounds synthesized from 2-(chloromethyl)pyrimidine hydrochloride is directly linked to their ability to modulate specific biological pathways.

Pyrimidine-Based Kinase Inhibitors and Cell Signaling

Many pyrimidine-based kinase inhibitors function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. By blocking the phosphorylation of downstream substrates, these inhibitors can disrupt signaling cascades that are essential for cancer cell proliferation and survival, such as the PI3K-Akt-mTOR pathway.

Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.

P2X7 Receptor Antagonism and Neuroinflammation

Activation of the P2X7 receptor by extracellular ATP triggers the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms, driving inflammatory responses. P2X7 antagonists synthesized using 2-(chloromethyl)pyrimidine hydrochloride can block this cascade, offering a therapeutic strategy for neuroinflammatory and other inflammatory diseases.

Conclusion

2-(Chloromethyl)pyrimidine hydrochloride is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the creation of diverse libraries of pyrimidine-based compounds. The demonstrated utility of this intermediate in the synthesis of promising therapeutic agents, including kinase inhibitors and P2X7 receptor antagonists, underscores its importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

Stability and storage conditions for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

An In-depth Technical Guide on the Stability and Storage of 2-(Chloromethyl)-5-methylpyrimidine Hydrochloride

Preamble: A Note on a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals who form the backbone of therapeutic innovation, the integrity of our starting materials is paramount. This compound is a reactive and highly valuable building block in the synthesis of a multitude of biologically active molecules. Its proper handling and storage are not mere procedural formalities; they are critical determinants of experimental reproducibility, yield, and the ultimate purity of the final compounds. This guide is structured to provide a comprehensive, field-proven understanding of the stability and optimal storage conditions for this key intermediate. While extensive peer-reviewed stability studies on this specific molecule are not abundant in the public domain, this document synthesizes available data, draws upon established principles of organic chemistry, and provides expert-informed protocols to ensure the long-term viability of this reagent in your research endeavors.

Chemical and Physical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1384430-75-4 | [1] |

| Molecular Formula | C₆H₈Cl₂N₂ | [1] |

| Molecular Weight | 179.04 g/mol | [1] |

| Appearance | White to off-white or pale brown crystalline solid | [2] |

| Melting Point | Approximately 138-140 °C (may vary) | [3] |

| Solubility | Soluble in DMF and DMSO. Limited solubility in ethanol and water. | [3] |

The presence of the hydrochloride salt significantly influences the compound's properties. Forming a hydrochloride salt of a basic nitrogen-containing compound, such as a pyrimidine, is a common strategy in pharmaceutical chemistry to enhance crystallinity, improve stability, and increase water solubility compared to the free base form.[4] This crystalline nature aids in purification, handling, and dispensing of the solid material.

Core Stability Profile and Degradation Pathways

This compound is a reactive molecule, and its stability is primarily influenced by three key environmental factors: moisture, temperature, and light . Understanding the mechanisms by which these factors induce degradation is crucial for mitigating purity loss.

Diagram: Factors Influencing Stability

References

Navigating the Solubility of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride in DMF and DMSO: A Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Intermediate.

This technical guide provides an in-depth analysis of the solubility of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride in two common aprotic polar solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Understanding the solubility of this key building block is critical for its effective use in pharmaceutical synthesis and drug discovery. This document offers a detailed examination of the compound's physicochemical properties, practical guidance on solubility determination, and essential safety and handling protocols.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a vital intermediate in the synthesis of a diverse range of biologically active molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the construction of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and use in solution-based applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈Cl₂N₂ | |

| Molecular Weight | 179.05 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 138-140 °C (for 2-(Chloromethyl)pyrimidine hydrochloride) |

Solubility Profile in DMF and DMSO

Solubility of the Parent Compound: 2-(Chloromethyl)pyrimidine hydrochloride

Experimental data for the unsubstituted analog provides a strong baseline for estimating the solubility of the 5-methyl derivative.

| Solvent | Solubility (mg/mL) | Reference(s) |

| N,N-Dimethylformamide (DMF) | 30 | |

| Dimethyl sulfoxide (DMSO) | 20 |

The Influence of the 5-Methyl Group on Solubility

The introduction of a methyl group at the 5-position of the pyrimidine ring is expected to influence the compound's solubility. The "magic methyl" effect in drug discovery can sometimes lead to an increase in aqueous solubility, potentially due to conformational changes. However, in the context of organic solvents like DMF and DMSO, the addition of a nonpolar methyl group may slightly decrease the solubility compared to the unsubstituted parent compound. This is because the overall polarity of the molecule is slightly reduced. It is therefore reasonable to anticipate that the solubility of this compound in DMF and DMSO will be in a similar range to, or slightly lower than, that of 2-(Chloromethyl)pyrimidine hydrochloride.

The Solvents: DMF and DMSO at a Glance

The choice of solvent is critical in any chemical process. Both DMF and DMSO are highly polar aprotic solvents, capable of dissolving a wide range of organic and inorganic compounds.

| Property | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |

| Dielectric Constant | 37 | 49 |

| Boiling Point | 153 °C | 189 °C |

| Key Features | Universal solvent with high solvency power. | Excellent solvent for a wide array of materials, including polymers and some inorganic salts. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in DMF and DMSO.

Materials and Equipment

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of either DMF or DMSO to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant from each vial using a micropipette, ensuring that no solid material is disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

-

Calculation:

-

From the concentration of the saturated solution, calculate the solubility in mg/mL.

-

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at -20°C is recommended.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While direct quantitative solubility data for this compound in DMF and DMSO is not widely published, a strong estimation can be made based on the known solubility of its close analog, 2-(Chloromethyl)pyrimidine hydrochloride. The presence of the 5-methyl group is not expected to drastically alter its solubility in these polar aprotic solvents. For precise quantitative analysis, the provided experimental protocol offers a robust framework for in-house solubility determination. Adherence to strict safety and handling protocols is paramount when working with this reactive intermediate to ensure a safe and successful research outcome.

Navigating the Synthesis and Handling of 2-(Chloromethyl)-5-methylpyrimidine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility lies in the reactive chloromethyl group, which allows for its incorporation into larger molecules through nucleophilic substitution reactions. This reactivity, however, also presents significant health and safety challenges. As a potential alkylating agent, this compound demands rigorous handling protocols and a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth analysis of the hazards associated with 2-(Chloromethyl)-5-methylpyrimidine, offering field-proven safety protocols and emergency procedures to mitigate risks during its use in research and development.

Hazard Identification and GHS Classification

Understanding the specific hazards is the foundation of safe handling. 2-(Chloromethyl)-5-methylpyrimidine is classified under the Globally Harmonized System (GHS) with significant health warnings.

Primary Hazards: The core dangers of this compound are its corrosive nature, acute toxicity if ingested, and potential for severe respiratory irritation.[1] The chloromethyl moiety makes it a reactive electrophile, capable of alkylating biological macromolecules, which is the mechanistic basis for its toxicity.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

This data is a synthesis from multiple sources providing GHS classifications for 2-(Chloromethyl)-5-methylpyrimidine and its hydrochloride salt.[1][2]

Core Safety Directives: Engineering and Administrative Controls

Before any personal protective equipment is considered, a robust safety framework based on engineering and administrative controls is paramount.

Designated Work Area

All work with 2-(Chloromethyl)-5-methylpyrimidine must be conducted in a designated area.[3] This area should be clearly marked with warning signs indicating the presence of a highly toxic and corrosive substance. The rationale is to contain any potential contamination and restrict access to trained personnel only.

-

Ventilation: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] The exhaust system is critical for maintaining negative pressure and protecting the user.[3]

-

Emergency Equipment: The designated area must have immediate access to a safety shower and an eyewash station, which should be tested weekly.[3][6]

Standard Operating Procedures (SOPs)

A detailed, written SOP for the handling and use of this compound is mandatory. This document should be read and signed by all personnel before they begin work. The SOP serves as a self-validating system by ensuring that every user understands the risks and the required control measures.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, appropriate PPE is essential to prevent direct contact.

-

Hand Protection: Double gloving with nitrile gloves is recommended.[3] Gloves must be inspected for tears or pinholes before use. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound, and the inner glove upon leaving the designated area. Wash hands thoroughly after glove removal.[4][7]

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[4] A full-face shield should also be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4] For larger-scale operations, impervious clothing or a chemical-resistant apron should be considered. Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination.[3]

-

Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls fail, a full-face respirator with appropriate cartridges should be used.[4]

Experimental Workflow: Safe Handling Protocols

The following step-by-step protocols are designed to minimize exposure during common laboratory procedures.

Weighing and Aliquoting

The primary risk during this step is the generation of airborne dust particles.

-

Preparation: Don all required PPE before entering the designated area.

-

Containment: Perform all weighing operations inside a chemical fume hood.

-

Static Control: Use anti-static weigh paper or a static-dissipating device, as fine powders can be electrostatically charged and prone to dispersal.

-

Technique: Handle the container of 2-(Chloromethyl)-5-methylpyrimidine with care. Open it slowly to avoid creating a plume of dust. Use a clean, dedicated spatula for transferring the solid.

-

Clean-up: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

-

Sealing: Securely close the primary container and wipe its exterior before returning it to storage.

Dissolution and Reaction Setup

-

Solvent Addition: Add the solvent to the reaction vessel containing the weighed 2-(Chloromethyl)-5-methylpyrimidine slowly and carefully to avoid splashing.

-

Vessel Sealing: Ensure the reaction vessel is properly sealed with a septum or condenser to prevent the escape of vapors.

-

Inert Atmosphere: If the reaction is conducted under an inert atmosphere, ensure that the gas outlet is properly vented into the fume hood exhaust or through a scrubbing system.

Storage and Waste Management

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage

-

Location: Store 2-(Chloromethyl)-5-methylpyrimidine in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.

-

Security: Store the compound in a locked cabinet to restrict access.[8][9]

Waste Disposal

-

Segregation: All waste contaminated with 2-(Chloromethyl)-5-methylpyrimidine, including gloves, weigh paper, and pipette tips, must be segregated into a dedicated, labeled hazardous waste container.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[10] Do not discharge this chemical into sewer systems or the environment.[10]

Emergency Procedures: A Validated Response Plan

Immediate and correct action is vital in an emergency. All personnel must be trained on these procedures.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][11] Seek immediate medical attention. The corrosive nature of the compound can cause severe burns.[1][12]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration, but avoid mouth-to-mouth resuscitation.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][13] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4][8]

Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.

-

Contain: For a small spill, carefully cover it with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Collect: Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid generating dust.[12]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Conclusion

2-(Chloromethyl)-5-methylpyrimidine is an invaluable reagent in drug development, but its inherent reactivity necessitates a culture of safety and vigilance. By implementing robust engineering controls, adhering to stringent handling protocols, utilizing appropriate PPE, and being thoroughly prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality behind these protocols is clear: preventing contact and inhalation is the only effective way to avoid the acute and potentially long-term health effects of this potent alkylating agent. Adherence to these guidelines is not merely procedural; it is a fundamental aspect of responsible scientific practice.

References

- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)-5-methylpyrimidine hydrochloride | C6H8Cl2N2 | CID 57345872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride in Modern Medicinal Chemistry

Introduction: The Pyrimidine Scaffold and a Key Synthetic Tool

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it an invaluable component in the design of targeted therapeutics across oncology, infectious diseases, and neurology.[2][4]

2-(Chloromethyl)-5-methylpyrimidine hydrochloride is a highly versatile and reactive building block designed for the facile introduction of the 5-methylpyrimidine moiety into target molecules.[5][6] Its primary utility lies in the electrophilic nature of its chloromethyl group, which readily participates in nucleophilic substitution reactions.[6] This guide provides an in-depth exploration of its properties, reactivity, and field-proven protocols for its application in drug discovery and development, aimed at enabling researchers to leverage this reagent with precision and confidence.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine;hydrochloride | [7] |

| CAS Number | 1384430-75-4 | [7] |

| Molecular Formula | C₆H₇ClN₂ · HCl | [7] |

| Molecular Weight | 179.04 g/mol | [7] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in DMF and DMSO | [6][8] |

| Storage | Store at -20°C for long-term stability | [5][8] |

Safety & Handling Precautions:

This compound is classified as a corrosive and irritant.[7] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water.[9]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. The pyrimidine ring is strongly electron-withdrawing, which significantly enhances the electrophilicity of the adjacent methylene carbon. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sɴ2) reactions.[6]

A wide range of nucleophiles, including amines, thiols, and phenols, can readily attack this electrophilic center to displace the chloride leaving group. This reaction provides a direct and efficient method for forging new carbon-heteroatom bonds, a cornerstone of synthetic medicinal chemistry.

Caption: General Sɴ2 mechanism for nucleophilic substitution.

Application Protocols: The Alkylation of Heteroatomic Nucleophiles

The following protocols provide robust, generalized procedures for the most common applications of this reagent. Optimization of temperature, reaction time, and stoichiometry may be necessary depending on the specific substrate.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This is a fundamental transformation for building molecules like kinase inhibitors, where a substituted pyrimidine often interacts with the hinge region of the enzyme's active site.[8]

Rationale: The reaction requires a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is ideal as it will not compete with the amine nucleophile.[6] Acetonitrile or DMF are excellent polar aprotic solvents that facilitate Sɴ2 reactions.

Materials:

-

This compound (1.0 eq)

-

Amine substrate (1.0–1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5–3.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

-

Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1–0.5 M concentration relative to the limiting reagent).

-

Add this compound (1.0 eq) to the suspension.

-

Stir the reaction mixture at a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.[11]

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure N-alkylated product.[12]

Caption: Experimental workflow for a typical N-alkylation reaction.

Protocol 2: S-Alkylation of Thiols

The synthesis of thioethers is crucial for developing various therapeutic agents, including enzyme inhibitors where the sulfur atom can form key interactions.[13]

Rationale: Thiols are generally more nucleophilic than their corresponding alcohols and often react under milder conditions. The use of a strong base like sodium hydride (NaH) is effective but requires strictly anhydrous conditions. K₂CO₃ provides a safer and often sufficient alternative for activating the thiol.

Materials:

-

This compound (1.0 eq)

-

Thiol substrate (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the thiol substrate (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.5 eq) and stir for 15-20 minutes at room temperature to form the thiolate.

-

Add this compound (1.0 eq).

-

Stir the mixture at room temperature to 50°C. Thiol alkylations are often faster than N-alkylations; monitor closely by TLC.

-

Once the reaction is complete (typically 1-6 hours), quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired thioether.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reactivity | Insufficiently activated nucleophile; Steric hindrance; Low reaction temperature. | Use a stronger base (e.g., NaH for thiols/alcohols, Cs₂CO₃ for phenols). Increase reaction temperature. Switch to a more polar solvent like DMF. |